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Compound of Interest

Compound Name: 4-(3-Iodophenyl)morpholine

CAS No.: 291533-82-9

Cat. No.: B1465213 Get Quote

Executive Summary
Context: Iodophenylmorpholines serve as high-value intermediates in medicinal chemistry,

particularly as electrophiles in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura,

Sonogashira, Buchwald-Hartwig). The morpholine ring acts as a solubility-enhancing

pharmacophore, while the iodine atom provides a labile handle for further functionalization.

Objective: This guide provides a definitive spectroscopic differentiation of the three positional

isomers (2-, 3-, and 4-iodophenylmorpholine). While mass spectrometry often yields identical

molecular ions, Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy offer

diagnostic fingerprints essential for structural validation.

Molecular Architecture & Isomerism[1]
The position of the iodine atom relative to the morpholine ring dictates not only the steric

environment but also the electronic conjugation and crystal packing efficiency.
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Figure 1: Structural relationship of iodophenylmorpholine isomers. The para-isomer possesses

a

axis of symmetry, significantly influencing its spectral simplicity.

Spectroscopic Characterization
A. Nuclear Magnetic Resonance ( H & C NMR)
NMR is the primary tool for differentiation. The iodine atom exerts a unique "Heavy Atom

Effect," and the morpholine nitrogen acts as a strong resonance donor (in para/ortho) and

inductive withdrawer.

1. Proton (

H) NMR Signatures
Para-Iodophenylmorpholine:

Pattern: Classic AA'BB' system (often appearing as two pseudo-doublets).

Shift: The protons ortho to the iodine are deshielded (~7.5 ppm) due to anisotropy, while

those ortho to the morpholine are shielded (~6.6 ppm) by the nitrogen lone pair donation.
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Symmetry: Highly symmetric aromatic region.

Meta-Iodophenylmorpholine:

Pattern: Complex ABCD system.

Diagnostic Signal: Look for a singlet-like triplet (t) for the proton at the 2-position (between

I and Morpholine), often isolated downfield.

Ortho-Iodophenylmorpholine:

Pattern: Complex ABCD system.

Steric Effect: The morpholine ring twists out of planarity to avoid the bulky iodine. This

disrupts conjugation, often shifting the morpholine

protons slightly compared to the p/m isomers.

2. Carbon (

C) NMR & The Heavy Atom Effect
This is the most definitive validation method. Iodine is unique among halogens because it

causes a significant upfield shift (shielding) of the carbon directly attached to it (

), often resonating between 85–95 ppm, unlike Cl or Br which shift downfield.
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Carbon
Environment

Ortho (ppm) Meta (ppm) Para (ppm)
Mechanistic
Note

C-I (Ipso) ~90-95 ~94 ~80-85

Heavy Atom

Effect (Spin-orbit

coupling shields

nucleus)

C-N (Ipso) ~152 ~153 ~150

N-donation

deshields

attached carbon

Morpholine O-C ~66.5 ~66.5 ~66.5
Stable aliphatic

ether region

Morpholine N-C ~51.0 ~49.0 ~48.5
Ortho twist may

deshield slightly

B. Infrared Spectroscopy (IR)
When NMR is unavailable, the "Fingerprint Region" (600–900 cm⁻¹) determines the

substitution pattern based on C-H out-of-plane (oop) bending.

Para (1,4): Single strong band at 800–850 cm⁻¹ (2 adjacent H).

Meta (1,3): Two bands: ~690 cm⁻¹ and ~780 cm⁻¹ (3 adjacent H + 1 isolated H).

Ortho (1,2): Strong band at 735–770 cm⁻¹ (4 adjacent H).

Comparative Performance Data
The following table synthesizes physical and spectral properties for rapid identification.
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Feature Para- (4-Iodo) Meta- (3-Iodo) Ortho- (2-Iodo)

Symmetry
High (

effective)

Low (

)

Low (

)

Physical State
Solid (MP: 114–

118°C)
Low-melting Solid/Oil Oil / Low-melting Solid

H NMR Aromatic 2 sets of peaks (Sym) 4 distinct peaks 4 distinct peaks

Coupling (

)
~8.8 Hz visible Complex overlap

Reactivity (Pd)
High (Sterically

accessible)
Moderate

Lower (Steric

hindrance)

Polarity (

)
Lowest (Non-polar) Intermediate

Highest (Dipole

moment)

Experimental Protocols
Protocol A: Synthesis via Buchwald-Hartwig Amination
Rationale: Direct iodination of phenylmorpholine yields predominantly the para-isomer. To

access ortho/meta isomers specifically, a cross-coupling approach using commercially

available diiodobenzenes is required.

Reagents:

Substrate: 1,2-, 1,3-, or 1,4-Diiodobenzene (1.0 equiv)

Nucleophile: Morpholine (1.2 equiv)

Catalyst:

(2 mol%) / Xantphos (4 mol%)

Base:
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(1.5 equiv)

Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Workflow:

Inerting: Charge a flame-dried Schlenk flask with the specific diiodobenzene isomer,

, Xantphos, and

. Evacuate and backfill with Argon (

).

Addition: Add anhydrous dioxane via syringe, followed by morpholine.

Reaction: Heat to 80°C for 12–16 hours. Note: We use mild heating to prevent double-

amination (formation of phenylene-bis-morpholine).

Workup: Cool to RT, filter through a Celite pad (eluting with EtOAc). Concentrate the filtrate

in vacuo.

Purification: Flash column chromatography (Hexanes:EtOAc gradient). The mono-iodinated

product elutes first; the bis-morpholine byproduct is much more polar.

Protocol B: Analytical Distinction Workflow
Use this logic flow to identify an unknown sample.
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Unknown Sample
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Figure 2: Analytical decision tree for isomer identification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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